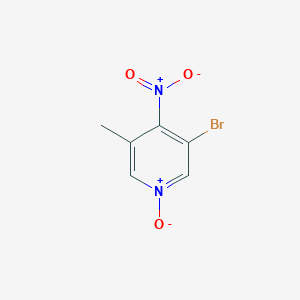

3-Bromo-5-methyl-4-nitropyridine 1-oxide

Description

Molecular Formula: C₆H₅BrN₂O₃ Molecular Weight: 233.019 g/mol Structural Features: This compound is a pyridine derivative substituted with bromine at the 3-position, a methyl group at the 5-position, and a nitro group at the 4-position. The N-oxide group at the 1-position enhances its polarity and reactivity compared to non-oxidized pyridines .

Properties

IUPAC Name |

3-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKYSWNNHYRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540239 | |

| Record name | 3-Bromo-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-38-2 | |

| Record name | Pyridine, 3-bromo-5-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-5-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound notable for its unique structural features, including a bromine atom, a methyl group, and a nitro group on the pyridine ring, along with an N-oxide functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biotransformation processes.

The molecular formula of 3-Bromo-5-methyl-4-nitropyridine 1-oxide is CHBrNO, with a molecular weight of approximately 217.02 g/mol. The compound exhibits distinct physical properties that influence its reactivity and interaction with biological targets. Its electrophilic and nucleophilic centers allow for various chemical reactions, including nucleophilic substitutions at the β-position of the pyridine nucleus.

Inhibitory Effects on Cytochrome P450 Enzymes

Research indicates that 3-Bromo-5-methyl-4-nitropyridine 1-oxide may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various substrates. The presence of the N-oxide group enhances its reactivity, suggesting potential pathways for pharmacokinetic interactions. Further studies are required to elucidate its specific inhibitory mechanisms and selectivity towards different cytochrome P450 isoforms.

Interaction with Microbial Systems

Investigations into the biotransformation of similar pyridine derivatives have shown that certain microbial systems can metabolize compounds containing hydroxyl, methyl, bromo, chloro, or fluoro functional groups. For instance, studies using Burkholderia sp. MAK1 revealed that pyridinic compounds could be completely catabolized by these microorganisms . This suggests that 3-Bromo-5-methyl-4-nitropyridine 1-oxide may also undergo microbial transformation, leading to the formation of various metabolites with distinct biological properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights how variations in substitution patterns can significantly affect the biological activity of pyridine derivatives. For example, compounds structurally related to 3-Bromo-5-methyl-4-nitropyridine 1-oxide exhibit varying degrees of activity against biological targets due to differences in their electronic and steric properties. A comparative analysis is presented in Table 1.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-2-methyl-5-nitropyridine | 0.81 | Different position of methyl group |

| 2-Bromo-4-methyl-5-nitropyridine | 0.79 | Variation in bromine position |

| 3-Bromo-5-methylpyridin-2-amine | 0.78 | Contains an amine functional group |

| 3-Bromo-4-nitropyridine | 0.76 | Lacks methyl substitution |

This table illustrates how minor changes in the molecular structure can lead to significant variations in biological activity.

Case Studies

Case Study: Anticancer Activity

Preliminary studies have suggested that certain pyridine derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. While specific data on 3-Bromo-5-methyl-4-nitropyridine 1-oxide's anticancer activity is limited, its structural relatives have shown promise in inhibiting cell proliferation in various cancer cell lines .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of related compounds demonstrated that modifications at the pyridine ring could enhance selectivity towards specific enzymes like ABHD3 and ABHD4. This suggests that further exploration of the inhibitory effects of 3-Bromo-5-methyl-4-nitropyridine 1-oxide on serine hydrolases could yield valuable insights into its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-methyl-4-nitropyridine 1-oxide has been explored for its potential as a pharmaceutical intermediate. Its derivatives have been investigated for their activity as phosphodiesterase type 4 (PDE4) inhibitors, which are relevant in the treatment of inflammatory diseases like asthma and COPD .

Case Study Example : A study focused on the structure-activity relationship (SAR) of substituted pyridine-N-oxides showed that modifications at the bromine position can enhance inhibitory potency against PDE4 enzymes, making them promising candidates for drug development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various nitrogen-containing heterocycles and can participate in nucleophilic substitution reactions due to the presence of the bromine atom .

Synthesis Pathway Example :

- Starting Material : 3-Bromo-5-methyl-4-nitropyridine 1-oxide

- Reagents : Nucleophiles such as amines or alcohols can be introduced to form new derivatives.

This method allows for the generation of compounds with diverse biological activities.

Material Science

In material science, derivatives of 3-Bromo-5-methyl-4-nitropyridine 1-oxide are investigated for their electronic properties and potential applications in organic electronics. The incorporation of this compound into polymer matrices has shown promise in enhancing conductivity and stability .

Comparison with Similar Compounds

Key Properties :

- Exact Mass : 231.948 g/mol

- Polar Surface Area (PSA) : 71.28 Ų (indicative of moderate polarity due to nitro and N-oxide groups)

- LogP : 2.617 (suggesting moderate lipophilicity) .

The nitro and bromine groups render this compound highly reactive in substitution and coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis.

Structural Analogs and Substitution Patterns

The following table compares 3-bromo-5-methyl-4-nitropyridine 1-oxide with structurally related brominated nitropyridine N-oxide derivatives:

Key Differences and Research Findings

Reactivity and Electronic Effects

- Bromine Position : The 3-bromo isomer exhibits distinct electronic effects compared to the 2-bromo analog (e.g., 2-Bromo-5-methyl-4-nitropyridine 1-oxide ). The 3-position bromine in the target compound creates a meta-directing effect, whereas the 2-bromo isomer may favor ortho/para substitution patterns in electrophilic reactions .

- N-Oxide Influence: The N-oxide group in both 3-bromo and 2-bromo derivatives increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions. However, steric hindrance from the methyl group in the 5-position reduces reactivity in the 3-bromo derivative compared to non-methylated analogs .

Steric and Solubility Considerations

- 3,5-Dibromo-4-nitropyridine-N-oxide : The dual bromine substitution increases molecular weight (297.89 g/mol) and steric bulk, limiting its utility in reactions requiring spatial accessibility (e.g., cross-coupling) .

- 5-Bromo-2-hydroxy-3-nitropyridine : The hydroxyl group improves aqueous solubility (PSA = 89.11 Ų), making it preferable for applications in aqueous-phase chemistry, unlike the methylated N-oxide derivatives .

Q & A

Q. Q1. What are the key structural features and spectroscopic characterization methods for 3-bromo-5-methyl-4-nitropyridine 1-oxide?

The compound’s molecular formula (C₆H₅BrN₂O₃) and weight (233.019 g/mol) are critical for identification . Key spectroscopic methods include:

- NMR : Analyze substituent effects on chemical shifts (e.g., bromine at C3 and nitro at C4 influence aromatic proton environments).

- Mass Spectrometry : Use exact mass (231.948 Da) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : Resolve positional isomerism (e.g., nitro group orientation) and intermolecular interactions.

Q. Q2. How is 3-bromo-5-methyl-4-nitropyridine 1-oxide synthesized, and what are common intermediates?

Synthesis typically involves:

- Nitration : Introduce the nitro group at C4 of a bromo-methylpyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Oxidation : Convert pyridine to its N-oxide using peracetic acid or m-CPBA .

- Intermediates : Brominated pyridine derivatives (e.g., 3-bromo-5-methylpyridine) are common starting materials .

Q. Q3. What are the reactivity trends of the bromine and nitro groups in this compound?

- Bromine (C3) : Susceptible to nucleophilic substitution (e.g., Suzuki coupling) due to electron-withdrawing effects of the nitro group.

- Nitro Group (C4) : Reducible to an amine (e.g., using LiAlH₄ or catalytic hydrogenation) for further functionalization .

- N-Oxide : Enhances electrophilicity at adjacent positions, facilitating regioselective reactions .

Advanced Research Questions

Q. Q4. How can contradictory literature data on reaction yields for bromine substitution be resolved?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents alter reaction kinetics.

- Catalyst Choice : Pd-based catalysts (e.g., Pd(PPh₃)₄) vs. Cu-mediated systems impact coupling efficiency.

- Mitigation : Design a DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios. Compare results with computational models (e.g., DFT for transition-state analysis) .

Q. Q5. What strategies optimize the regioselective functionalization of the pyridine ring?

- Directing Groups : The nitro group at C4 directs electrophilic substitution to C2 or C6.

- Protection/Deprotection : Temporarily protect the N-oxide with acetyl groups to modify bromine reactivity.

- Metalation : Use LDA (lithium diisopropylamide) to generate a lithiated intermediate at C5 for alkylation .

Q. Q6. How does the N-oxide moiety influence the compound’s stability under varying pH conditions?

- Acidic Conditions : Protonation of the N-oxide increases solubility but may promote decomposition (e.g., ring-opening).

- Basic Conditions : Deprotonation stabilizes the N-oxide but risks nitro group reduction.

- Experimental Validation : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring .

Safety and Handling

Q. Q7. What are the critical safety protocols for handling 3-bromo-5-methyl-4-nitropyridine 1-oxide?

- Toxicity : Potential skin/eye irritant (WGK 3 hazard classification). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Data Analysis and Contradictions

Q. Q8. How can researchers address discrepancies in reported melting points for similar bromo-nitropyridine derivatives?

Q. Q9. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity.

- Hammett Parameters : Correlate substituent effects (σ values) with reaction rates .

Future Research Directions

Q. Q10. What unexplored applications exist for this compound in medicinal or materials chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.